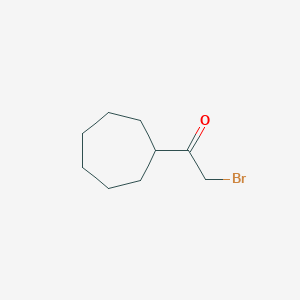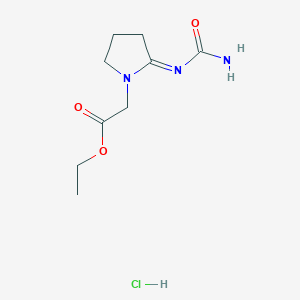
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride, also known as EACA, is a synthetic compound used in scientific research. It is a derivative of the amino acid lysine and has been studied for its potential biochemical and physiological effects. In
作用機序
The mechanism of action of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride is thought to involve its ability to inhibit plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, the protein that forms blood clots. By inhibiting plasminogen activators, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride prevents the breakdown of fibrin and promotes clot formation.
生化学的および生理学的効果
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit fibrinolysis, it has been shown to increase the activity of certain enzymes involved in blood clotting. It has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in lab experiments is its ability to inhibit fibrinolysis. This makes it a useful tool for studying the mechanisms of blood clot formation and dissolution. However, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has limitations as well. It is a synthetic compound and may not accurately reflect the behavior of natural compounds in the body. Additionally, its effects on other biochemical processes may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in cancer patients. Additionally, research is needed to determine the long-term effects of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride on the body, particularly with regard to its potential to promote blood clots. Finally, studies are needed to determine the potential for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride to interact with other drugs and compounds, and to identify any potential side effects or adverse reactions.
合成法
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride can be synthesized by reacting ethyl chloroacetate with lysine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydroxylamine hydrochloride to form Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride monohydrochloride. This synthesis method has been reported in the literature and is a reliable way to produce Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride for research purposes.
科学的研究の応用
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit fibrinolysis, the process by which blood clots are dissolved. This makes Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride a potential treatment for conditions such as bleeding disorders, where the body's ability to form clots is impaired. Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
CAS番号 |
151602-31-2 |
|---|---|
製品名 |
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride |
分子式 |
C9H16ClN3O3 |
分子量 |
249.69 g/mol |
IUPAC名 |
ethyl 2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O3.ClH/c1-2-15-8(13)6-12-5-3-4-7(12)11-9(10)14;/h2-6H2,1H3,(H2,10,14);1H/b11-7+; |
InChIキー |
MSFBGOHAOJYYPI-RVDQCCQOSA-N |
異性体SMILES |
CCOC(=O)CN\1CCC/C1=N\C(=O)N.Cl |
SMILES |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
正規SMILES |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
同義語 |
1-Pyrrolidineacetic acid, 2-((aminocarbonyl)imino)-, ethyl ester, mono hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



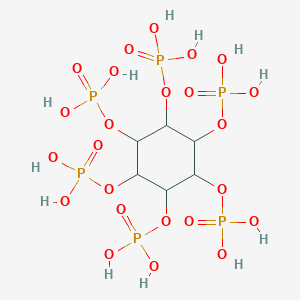
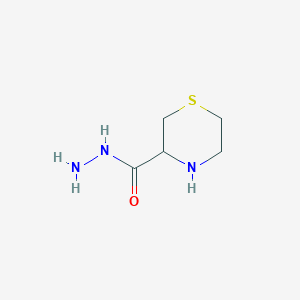
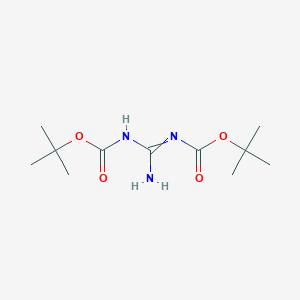
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
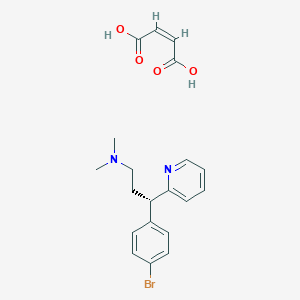
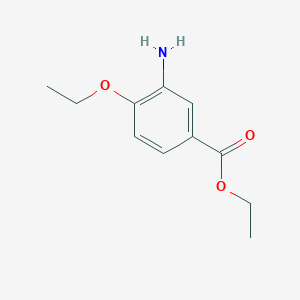
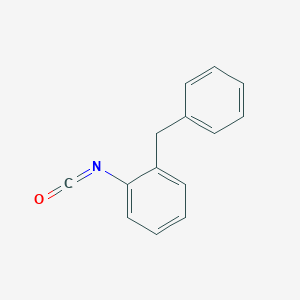
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
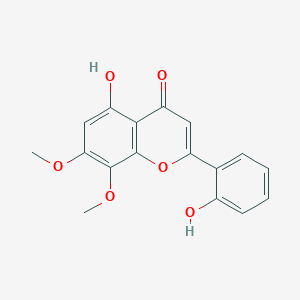
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
